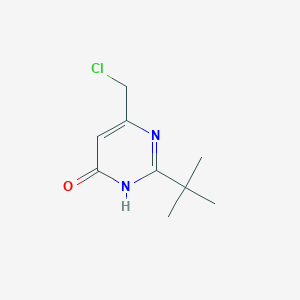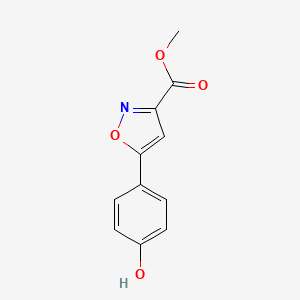
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate
Descripción general
Descripción
“Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 60640-71-3 . It has a molecular weight of 219.2 and its IUPAC name is methyl 5-(4-hydroxyphenyl)-3-isoxazolecarboxylate . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” is a white to yellow solid . The compound should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
1. Synthesis of Isoxazole-fused Heterocycles
Research has shown that methyl group bromination of compounds similar to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate is crucial for the synthesis of isoxazole-fused heterocycles. These heterocycles have potential applications in various fields of chemistry and pharmacology (Roy, Rajaraman, & Batra, 2004).
2. Antimicrobial Activity
Compounds related to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate have been synthesized and tested for antimicrobial activity. Some of these compounds have shown significant activity against bacteria such as Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).
3. Potential in Cancer Treatment
Research has also explored the synthesis of derivatives of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate with potential applications in cancer treatment. These derivatives, when combined with certain antitumor drugs, have shown a synergistic effect in chemotherapy for brain tumors (Kletskov et al., 2018).
4. Larvicidal Activity
Some studies have synthesized related isoxazole-5(4H)-ones to investigate their larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika (Sampaio et al., 2023).
5. Antiapoptotic Properties
Derivatives of Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, specifically terphenyls and diaryl-isoxazole derivatives, have been identified for their growth supporting and antiapoptotic properties. This finding is significant in the context of developing new therapeutic compounds (Simoni et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBPTJJWQRQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




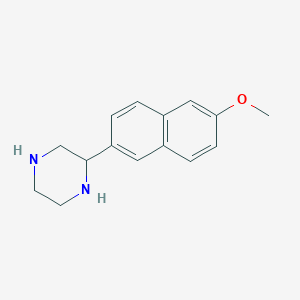
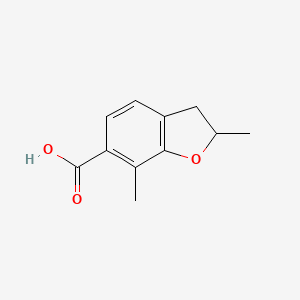
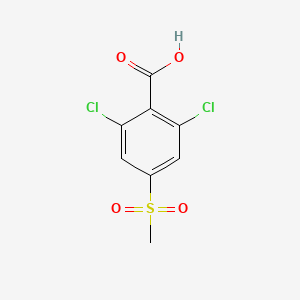
![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)
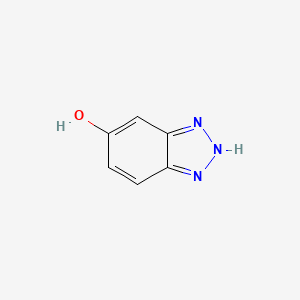
![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)
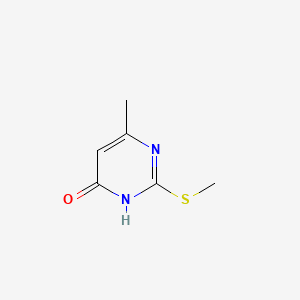
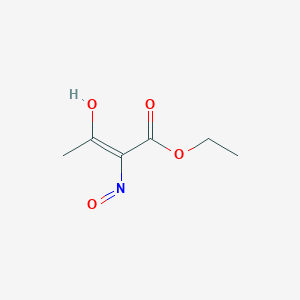
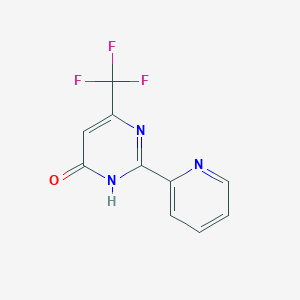
![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)
